(1-(2-bromoethyl)-3-nitro-1H-pyrazol-5-yl)methanol
Description
Properties
IUPAC Name |
[2-(2-bromoethyl)-5-nitropyrazol-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3O3/c7-1-2-9-5(4-11)3-6(8-9)10(12)13/h3,11H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCMPWZBDNSVMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1[N+](=O)[O-])CCBr)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 3-Nitro-1H-pyrazole with 2-Bromoethyl Precursors
The most common approach to introduce the 2-bromoethyl group at N1 involves nucleophilic substitution (alkylation) of 3-nitro-1H-pyrazole with 2-bromoethanol or 1,2-dibromoethane under basic conditions:
-
- Base: Potassium carbonate (K2CO3) or similar mild bases.
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Temperature: Elevated temperatures (typically 50–100 °C) to promote substitution.
Mechanism: The pyrazole nitrogen acts as a nucleophile, displacing the leaving group (bromide) on the 2-bromoethyl reagent, forming the N-substituted product.
Notes: The reaction is sensitive to stoichiometry and solvent polarity, which influence yield and purity. Side reactions such as over-alkylation or substitution at other nucleophilic sites are minimized by controlling reaction time and temperature.
Nitration of Pyrazole Ring
If starting from a non-nitrated pyrazole, nitration at the 3-position is achieved by electrophilic aromatic substitution:
- Reagents: Mixed acid system (HNO3/H2SO4).
- Temperature control: Low temperatures (<5 °C) to prevent over-nitration or ring degradation.
- Outcome: Selective introduction of the nitro group at the 3-position due to electronic effects.
Introduction of the Methanol Group at the 5-Position
The methanol substituent at the 5-position of the pyrazole ring can be introduced by reduction of a corresponding ester or aldehyde precursor:
Typical route: Reduction of 5-substituted pyrazole-3-carboxylate esters or aldehydes using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
-
- Dissolve the ester or aldehyde precursor in anhydrous ether.
- Add LiAlH4 slowly at 0 °C with stirring.
- Monitor reaction progress by thin-layer chromatography (TLC).
- Quench reaction with saturated ammonium chloride solution.
- Extract and purify the alcohol product.
Yields: Typically high (around 80–90%) with careful control of reaction conditions.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Nitration | HNO3/H2SO4, <5 °C | 3-nitro-1H-pyrazole | 70–85 | Temperature critical for selectivity |
| 2 | N-Alkylation | 2-bromoethanol or 1,2-dibromoethane, K2CO3, DMF, 80 °C | 1-(2-bromoethyl)-3-nitro-1H-pyrazole | 60–75 | Polar aprotic solvent enhances yield |
| 3 | Reduction (ester/aldehyde) | LiAlH4, diethyl ether, 0 °C | (1-(2-bromoethyl)-3-nitro-1H-pyrazol-5-yl)methanol | 80–90 | Controlled quenching avoids side reactions |
Detailed Research Findings and Data
Reaction Optimization
- Base selection: Potassium carbonate is preferred for its mildness and ability to deprotonate pyrazole N-H without causing decomposition.
- Solvent effects: DMF and DMSO provide high polarity to stabilize charged intermediates, improving alkylation efficiency.
- Temperature: Elevated temperatures (70–90 °C) increase reaction rates but require monitoring to avoid decomposition of nitro groups.
Purification Techniques
- Column chromatography using silica gel with gradient elution (cyclohexane/ethyl acetate) effectively separates the target compound from unreacted starting materials and side products.
- Recrystallization from ethyl acetate/n-hexane mixtures improves purity and yield.
Characterization
- NMR Spectroscopy: Characteristic signals include methylene protons of the bromoethyl group (δ 3.5–4.2 ppm), aromatic pyrazole protons, and hydroxymethyl protons (~δ 4.5 ppm).
- Mass Spectrometry: Molecular ion peak at m/z 220.02 confirms molecular weight.
- Infrared Spectroscopy: Nitro group absorption bands (~1520 and 1340 cm⁻¹) and hydroxyl stretch (~3400 cm⁻¹).
Comparative Analysis with Related Compounds
| Feature | This compound | 1-(2-bromoethyl)-3-nitro-1H-pyrazole (no methanol) | 3-nitro-1H-pyrazole (no bromoethyl, no methanol) |
|---|---|---|---|
| Functional groups | Bromoethyl, nitro, hydroxymethyl | Bromoethyl, nitro | Nitro only |
| Synthetic complexity | Higher due to additional hydroxymethyl group | Moderate | Lower |
| Potential for further derivatization | High due to multiple reactive sites | Moderate | Limited |
| Typical yield range (%) | 60–90 (multi-step) | 60–75 | 70–85 |
Scientific Research Applications
(1-(2-bromoethyl)-3-nitro-1H-pyrazol-5-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of (1-(2-bromoethyl)-3-nitro-1H-pyrazol-5-yl)methanol depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The nitro group can participate in redox reactions, while the bromoethyl group can form covalent bonds with nucleophilic sites on proteins or DNA. The hydroxymethyl group can enhance the compound’s solubility and facilitate its interaction with biological molecules.
Comparison with Similar Compounds
(1-(2-chloroethyl)-3-nitro-1H-pyrazol-5-yl)methanol: Similar structure but with a chloroethyl group instead of a bromoethyl group.
(1-(2-bromoethyl)-3-nitro-1H-pyrazol-5-yl)ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.
(1-(2-bromoethyl)-3-amino-1H-pyrazol-5-yl)methanol: Similar structure but with an amino group instead of a nitro group.
Uniqueness: (1-(2-bromoethyl)-3-nitro-1H-pyrazol-5-yl)methanol is unique due to the combination of its functional groups, which impart distinct chemical reactivity and potential biological activity. The presence of the bromoethyl group allows for versatile substitution reactions, while the nitro group provides redox activity. The hydroxymethyl group enhances solubility and facilitates interactions with biological molecules.
Biological Activity
(1-(2-bromoethyl)-3-nitro-1H-pyrazol-5-yl)methanol is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of functional groups, including a nitro group, a bromoethyl group, and a hydroxymethyl group, which may contribute to its reactivity and interaction with biological targets.
Chemical Structure and Properties
The compound's IUPAC name is [2-(2-bromoethyl)-5-nitropyrazol-3-yl]methanol, and it has the following structural formula:
Key Functional Groups:
- Bromoethyl Group: Known for its ability to form covalent bonds with nucleophilic sites on proteins or DNA.
- Nitro Group: Can participate in redox reactions, influencing the compound's biological activity.
- Hydroxymethyl Group: Enhances solubility and facilitates interactions with biological molecules.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Ring: Reaction of hydrazine with a 1,3-dicarbonyl compound.
- Nitration: Introduction of the nitro group using concentrated nitric acid and sulfuric acid.
- Bromoethylation: Reaction with 2-bromoethanol in the presence of a base.
- Hydroxymethylation: Final step involving formaldehyde to introduce the hydroxymethyl group.
Antimicrobial Properties
Recent studies have investigated the antimicrobial potential of pyrazole derivatives, including this compound. A notable study demonstrated that various pyrazole compounds exhibited significant inhibitory effects against bacterial strains such as Escherichia coli and Klebsiella–Enterobacter spp. The percentage of inhibition varied with concentration, indicating dose-dependent activity .
| Compound | Inhibition Percentage (%) | Concentration (mol/dm³) |
|---|---|---|
| Pz3 | 82.8 | |
| Pz2 | 75.6 |
Anticancer Activity
The anticancer properties of pyrazole derivatives have also been explored. A study assessing cytotoxicity against carcinoma cell lines found that certain derivatives exhibited promising activity with low IC50 values, comparable to standard chemotherapeutics like cisplatin. For instance, one derivative showed an IC50 of 5.35 µM against liver carcinoma cells .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes by forming covalent bonds via the bromoethyl group.
- Interaction with DNA: The nitro group can induce DNA damage through redox cycling.
- Cell Membrane Disruption: The hydrophobic nature of the bromoethyl group may facilitate membrane penetration, leading to cell lysis.
Study 1: Antimicrobial Efficacy
A study explored various pyrazole derivatives' efficacy against Klebsiella–Enterobacter spp., where this compound was included among tested compounds. Results indicated that this compound achieved notable inhibition at lower concentrations compared to others .
Study 2: Anticancer Activity
In another investigation, this compound was evaluated alongside other pyrazole derivatives for its cytotoxic effects on lung carcinoma cells. The results demonstrated significant cell death at concentrations that were non-toxic to normal cells, highlighting its potential as a therapeutic agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing (1-(2-bromoethyl)-3-nitro-1H-pyrazol-5-yl)methanol?
- Methodology : The compound can be synthesized via multi-step protocols. A common approach involves introducing the bromoethyl group through alkylation using bromoethyl acetate under basic conditions (e.g., NaOEt in ethanol, reflux) . Subsequent nitration at the pyrazole C3 position is achieved with HNO₃/H₂SO₄ or acetyl nitrate. The hydroxymethyl group is typically introduced via hydrolysis of a carboxylate ester intermediate (e.g., using NaOH in THF/H₂O) .
- Key Considerations : Monitor reaction progress via TLC and optimize temperature to avoid over-nitration. Purification often requires column chromatography or recrystallization .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodology :
- X-ray crystallography : Resolve the 3D structure using SHELX programs for refinement. Single-crystal data collection at 293 K is typical, with R factors <0.06 indicating high accuracy .
- Spectroscopy : Confirm functional groups via FTIR (e.g., nitro stretch at ~1520 cm⁻¹, O–H stretch at ~3400 cm⁻¹). Use ¹H/¹³C NMR to verify substituent positions (e.g., pyrazole protons at δ 6.5–8.5 ppm). Mass spectrometry (ESI-MS) confirms molecular ion peaks .
Q. How can solubility and stability be assessed for this compound in different solvents?
- Methodology : Perform solubility tests in polar (e.g., DMSO, ethanol) and nonpolar solvents (e.g., hexane) via gravimetric analysis. Stability is evaluated by monitoring degradation via HPLC under varying pH and temperature conditions. Store the compound at –20°C in anhydrous DMSO for long-term stability .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict electronic properties and reactivity?
- Methodology : Optimize the geometry using Gaussian09 at the B3LYP/6-311G(d,p) level. Calculate HOMO-LUMO gaps to assess electrophilicity. Compare experimental bond lengths (from X-ray) with DFT-derived values to validate the model. Use Fukui indices to predict sites for nucleophilic/electrophilic attacks .
Q. What strategies resolve contradictions between experimental and computational data?
- Case Example : If DFT-predicted nitro group orientation conflicts with X-ray results, re-examine crystal packing effects (e.g., hydrogen bonding, π-stacking) that may stabilize non-equilibrium conformations . Validate via variable-temperature NMR to assess dynamic behavior.
Q. How does the nitro group influence biological activity, and how is this evaluated?
- Methodology : The nitro group enhances electrophilicity, potentially enabling covalent interactions with biological targets. Test inhibitory activity against enzymes (e.g., Lp-PLA2) via fluorescence-based assays. Compare IC₅₀ values with nitro-free analogs to isolate its contribution .
Q. What experimental designs optimize regioselectivity during pyrazole functionalization?
- Approach : Control substituent placement using directing groups (e.g., methyl at C4) or leverage steric effects. For bromoethyl introduction, use bulky bases (e.g., KOtBu) to favor N1 alkylation over O-alkylation . Confirm regiochemistry via NOESY NMR .
Q. How can synthetic byproducts be identified and minimized?
- Methodology : Use LC-MS to detect impurities (e.g., over-alkylated or de-brominated products). Optimize reaction stoichiometry (e.g., 1.2 eq. bromoethyl acetate) and employ scavengers (e.g., molecular sieves) to trap excess reagents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
